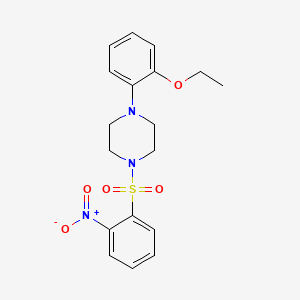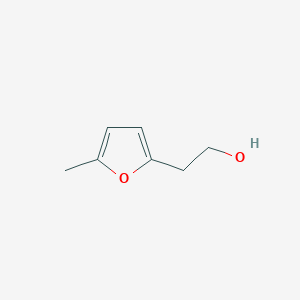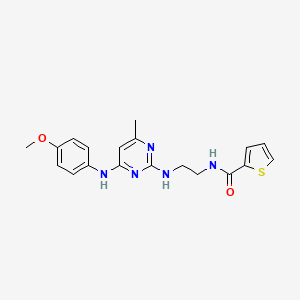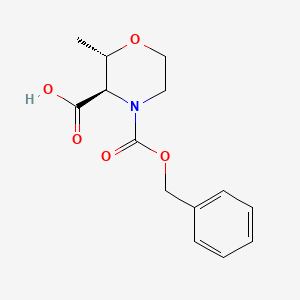
3-(Chloromethyl)-4-fluoropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Chloromethyl)pyridine hydrochloride”, also known as “3-Picolyl chloride hydrochloride”, is a chemical compound used in various scientific research . It is a yellow powder or yellow-tan solid with an irritating odor .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The empirical formula of 3-(Chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its molecular weight is 164.03 .
Chemical Reactions Analysis
3-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents and strong bases .
Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridine hydrochloride is a solid at room temperature . It has a melting point of 137-143 °C . It is soluble in water .
科学的研究の応用
Efficient Synthesis of Functionalized Compounds
The compound has been utilized as a precursor in the efficient synthesis of functionalized compounds. For instance, it serves as a starting point in the synthesis of cognition-enhancing drugs through a series of reactions including chlorination and alkylation. This process highlights its utility in the synthesis of complex molecules with potential applications in enhancing acetylcholine release, a key neurotransmitter in memory and learning processes (Pesti et al., 2000).
Advances in Fluorinated Pyridines Synthesis
The compound also plays a critical role in the synthesis of lower fluorinated pyridines, demonstrating high yields and efficiency. This is particularly significant in the context of developing new materials and pharmaceuticals, where fluorinated compounds often exhibit unique and beneficial properties (Boudakian, 1981).
Amidomethylation and Metallation Reactions
Amidomethylation of 4-chloro-3-fluoropyridine, facilitated by metallation and Minisci-type reactions, showcases another facet of its utility. This method allows for the introduction of amino groups, broadening the scope for creating a wide array of biologically active compounds (Papaioannou et al., 2020).
Nucleoside Analog Synthesis
In the realm of nucleoside analogs, 3-(Chloromethyl)-4-fluoropyridine hydrochloride has been implicated in the synthesis of compounds related to 5-fluorocytosine. These analogs have potential therapeutic applications, demonstrating the compound's role in the development of new drugs (Nesnow & Heidelberger, 1975).
Chemoselectivity and Regioselectivity in Synthesis
The compound is instrumental in studies focusing on chemoselectivity and regioselectivity, especially in the synthesis of disubstituted pyridines. This aspect is crucial for the development of compounds with specific functional groups at designated positions, enabling the creation of highly targeted pharmaceuticals and materials (Marsais et al., 1988).
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)-4-fluoropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNHVXVQPTNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-fluoropyridine hydrochloride | |
CAS RN |
2138287-10-0 |
Source


|
| Record name | 3-(chloromethyl)-4-fluoropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)


![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2682984.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)

![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)


